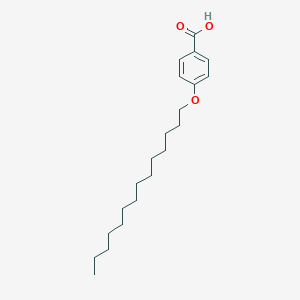

4-(Tetradecyloxy)benzoic acid

Description

Overview of Long-Chain Alkoxybenzoic Acids in Materials Science

Long-chain alkoxybenzoic acids are a significant class of organic compounds that have garnered considerable attention in the field of materials science. These molecules are characterized by a rigid benzoic acid core attached to a flexible long alkyl chain via an ether linkage. This unique molecular architecture, combining a hydrophilic carboxylic acid group and a hydrophobic alkyl chain, imparts amphiphilic properties to these compounds. cymitquimica.com A key feature of long-chain alkoxybenzoic acids is their ability to self-assemble into various ordered structures, most notably forming liquid crystal phases. acs.org This behavior arises from the formation of hydrogen-bonded dimers between the carboxylic acid groups of two molecules, which then organize into mesophases. acs.orgtandfonline.com The length of the alkoxy chain plays a crucial role in determining the type and stability of the liquid crystal phases formed. acs.org These materials are foundational in the development of novel thermotropic liquid crystals, which have applications in display technologies and other optical devices. nih.goviosrjournals.org

Significance of 4-(Tetradecyloxy)benzoic Acid as a Mesogenic Precursor

Among the homologous series of 4-n-alkoxybenzoic acids, this compound stands out as a prominent mesogenic precursor. grafiati.com A mesogen is a compound that exhibits liquid crystal properties, and a precursor is a starting material for the synthesis of other molecules. This compound, with its 14-carbon alkyl chain, readily forms stable liquid crystal phases, making it an ideal building block for creating more complex liquid crystalline materials. cymitquimica.comrsc.org Its ability to form hydrogen-bonded dimers is central to its mesomorphic behavior. tandfonline.com The resulting elongated, rod-like structure of the dimer is a key factor in the formation of nematic and smectic liquid crystal phases. acs.org Researchers utilize this compound in the synthesis of a wide array of liquid crystalline compounds, including esters, amides, and polymers, to tailor their mesomorphic and physical properties for specific applications. grafiati.comresearchgate.net

Scope and Objectives of Current Research Perspectives

Current research on this compound and related long-chain alkoxybenzoic acids is focused on several key areas. A primary objective is to synthesize new liquid crystalline materials with enhanced properties, such as broader temperature ranges for mesophases and novel phase behaviors. nih.gov This includes the formation of hydrogen-bonded liquid crystal complexes with other molecules to induce or modify liquid crystal phases. bjp-bg.comfrontiersin.org Furthermore, there is significant interest in understanding the structure-property relationships within this class of compounds. acs.org By systematically varying the length of the alkyl chain and introducing different functional groups, researchers aim to gain precise control over the self-assembly process and the resulting material properties. nih.gov Another area of investigation involves the application of these materials in advanced technologies, such as their use as surfactants and in the development of phase change materials. cymitquimica.com The ultimate goal is to leverage the unique properties of this compound and its derivatives to design and fabricate novel functional materials for a variety of technological applications. nih.govresearchgate.net

Properties

IUPAC Name |

4-tetradecoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-24-20-16-14-19(15-17-20)21(22)23/h14-17H,2-13,18H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMQJZPIGHPAOAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00302475 | |

| Record name | 4-(tetradecyloxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00302475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15872-46-5 | |

| Record name | NSC151187 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151187 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(tetradecyloxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00302475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Preparation of 4-(Tetradecyloxy)benzoic Acid

The most prevalent and efficient method for synthesizing this compound is through the Williamson ether synthesis, a classic and reliable organic reaction. This strategy involves the O-alkylation of a phenol (B47542) with an alkyl halide.

Alkylation and Esterification Reactions

The primary route to this compound involves the alkylation of 4-hydroxybenzoic acid with a tetradecyl halide, typically 1-bromotetradecane. This reaction is conducted in the presence of a base, which deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion. The phenoxide then attacks the alkyl halide in a nucleophilic substitution reaction (SN2) to form the ether linkage.

Alternatively, the synthesis can commence with an ester of 4-hydroxybenzoic acid, such as methyl 4-hydroxybenzoate. The alkylation of the phenolic hydroxyl group is performed first, followed by the hydrolysis of the ester group to the carboxylic acid. This two-step approach can sometimes offer advantages in terms of solubility and purification. Improvements in the O-alkylation of 4-substituted phenols with alkyl bromides have been achieved by using anhydrous conditions to prevent the hydrolysis of protecting groups. tandfonline.com

A general reaction scheme is as follows:

Step 1 (Activation): 4-hydroxybenzoic acid is treated with a base (e.g., potassium hydroxide) in a suitable solvent (e.g., ethanol) to form the potassium salt of the phenoxide.

Step 2 (Alkylation): The phenoxide is then reacted with 1-bromotetradecane. The bromide acts as a leaving group, and the tetradecyl chain is attached to the oxygen atom.

Step 3 (Acidification): The reaction mixture is acidified to protonate the carboxylate and yield the final product, this compound.

This method is highly effective, with reported yields often exceeding 90%. researchgate.net The long alkyl chain of this compound imparts significant hydrophobicity to the molecule.

Catalyst Systems and Reaction Optimization

The efficiency of the Williamson ether synthesis for producing this compound can be significantly influenced by the choice of catalyst and reaction conditions. A strong base is essential to deprotonate the weakly acidic phenolic hydroxyl group. Potassium carbonate is a commonly used base for this purpose, often in a solvent like acetone, and the reaction is typically carried out under reflux for several hours. researchgate.net

To enhance the reaction rate and yield, especially in biphasic systems (e.g., an aqueous base and an organic solvent containing the reactants), phase-transfer catalysis (PTC) is a valuable technique. numberanalytics.comresearchgate.net Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide), facilitate the transfer of the phenoxide ion from the aqueous phase to the organic phase, where it can react with the alkyl halide. youtube.comcrdeepjournal.org This method can lead to higher yields and may allow for milder reaction conditions.

Reaction optimization can also be achieved by modifying the energy input. Microwave-assisted synthesis has emerged as a powerful tool to accelerate organic reactions. sacredheart.edu Microwave irradiation can dramatically reduce reaction times from hours to minutes by efficiently and uniformly heating the reactants. numberanalytics.comsacredheart.edu This technique has been successfully applied to the Williamson ether synthesis, offering a greener and more time-efficient alternative to conventional heating. sacredheart.edufrancis-press.com The optimization of parameters such as temperature, pressure, and microwave power is crucial for maximizing the yield and purity of the final product. numberanalytics.comsacredheart.edu For instance, increasing the reaction temperature can enhance the rate but may also lead to undesirable side reactions. numberanalytics.com

Table 1: Catalyst Systems and Reaction Conditions for the Synthesis of 4-Alkoxybenzoic Acids

| Reactant | Alkyl Halide | Base/Catalyst | Solvent | Conditions | Yield |

|---|---|---|---|---|---|

| 4-Hydroxybenzoic Acid | 1-Bromotetradecane | Potassium Hydroxide | Ethanol | Reflux | High |

| 4-Hydroxybenzoic Acid | 1-Bromooctane | Potassium Carbonate | Acetone | Reflux, 50 hours | Good |

| 4-Ethylphenol | Methyl Iodide | Sodium Hydroxide / Tetrabutylammonium Bromide (PTC) | Water/Organic | 55-65°C, 1 hour | Good |

| 1-Dodecanol | 1-Bromoethane | Not specified | Not specified | Microwave, 3 min, 123°C, 1000W | ~70% |

Derivatization and Analog Synthesis

The molecular structure of this compound, with its carboxylic acid head and long alkyl tail, makes it an excellent building block for the synthesis of more complex molecules, particularly those with liquid crystalline properties.

Formation of Liquid Crystalline Dimers and Oligomers

A key feature of 4-alkoxybenzoic acids is their ability to form supramolecular structures through hydrogen bonding. mdpi.comnih.gov The carboxylic acid groups of two molecules can form a stable hydrogen-bonded dimer. cadrek12.org This dimerization effectively creates a more elongated, rigid-rod-like molecule, which is a common structural motif for liquid crystals. google.com These dimers can then self-assemble into various liquid crystalline phases, such as nematic and smectic phases, upon heating. cadrek12.org

The formation of these hydrogen-bonded dimers can be detected and characterized by techniques such as Fourier-transform infrared (FTIR) spectroscopy. mdpi.com The liquid crystalline behavior and phase transition temperatures are typically investigated using differential scanning calorimetry (DSC) and polarized optical microscopy (POM). mdpi.comnih.gov

Beyond simple homodimers, this compound can be used to construct more complex supramolecular liquid crystals. For example, it can act as a hydrogen-bond donor to a hydrogen-bond acceptor molecule, such as a pyridine (B92270) derivative, to form non-symmetric hydrogen-bonded dimers with unique mesomorphic properties. mdpi.com Furthermore, it has been used in the formation of liquid crystalline polyester (B1180765) complexes. mdpi.com In these systems, the carboxylic acid group of this compound forms hydrogen bonds with pyridyl units within a polymer backbone. mdpi.com

Synthesis of Related Alkoxybenzoic Acid Homologues and Substituted Derivatives

The synthetic methodologies used for this compound can be readily adapted to produce a wide range of homologues and substituted derivatives. By varying the length of the alkyl halide used in the Williamson ether synthesis, a homologous series of 4-alkoxybenzoic acids with different chain lengths (e.g., butoxy, octyloxy, dodecyloxy) can be synthesized. researchgate.netias.ac.in The study of these homologous series is crucial for understanding the structure-property relationships that govern liquid crystalline behavior, as the length of the alkyl chain significantly influences the type and stability of the mesophases. ias.ac.in

Furthermore, the aromatic ring of this compound can be functionalized with various substituents to fine-tune its properties. For example, the introduction of a chloro group at the 3-position has been explored in the context of forming supramolecular liquid-crystalline polyesters. mdpi.com Other derivatives, such as those with additional ester or Schiff base linkages, have also been synthesized, demonstrating the versatility of this compound as a precursor for a diverse array of complex molecules with tailored properties. ias.ac.in The synthesis of dendrons derived from 3,4,5-tris(tetradecyloxy)benzoic acid showcases the use of multiple long-chain alkoxy groups to create highly branched, liquid crystalline macromolecules.

Table 2: Examples of 4-Alkoxybenzoic Acid Homologues and Derivatives

| Compound Name | Alkyl/Aryl Group | Additional Substituents | Synthetic Application |

|---|---|---|---|

| 4-(Butoxy)benzoic Acid | Butyl | None | Hydrogen-bonded liquid crystal complexes |

| 4-(Octyloxy)benzoic Acid | Octyl | None | Liquid crystal synthesis |

| 4-(Dodecyloxy)benzoic Acid | Dodecyl | None | Liquid crystal synthesis |

| 3-Chloro-4-(tetradecyloxy)benzoic Acid | Tetradecyl | 3-Chloro | Supramolecular liquid-crystalline polyesters |

| (E)-4-((Pyridin-3-ylmethylene)amino)phenyl 4-(tetradecyloxy)benzoate | Tetradecyl | Pyridyl-Schiff base-ester | Mesomorphic pyridyl series |

Advanced Spectroscopic and Structural Elucidation Techniques

Vibrational Spectroscopy Applications in Molecular Structure Confirmation

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is instrumental in identifying the functional groups present in 4-(Tetradecyloxy)benzoic acid by probing the vibrations of its chemical bonds.

Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups within a molecule. By measuring the absorption of infrared radiation, a characteristic spectrum is produced that acts as a molecular fingerprint. For this compound, the FT-IR spectrum reveals key vibrations that confirm its structure.

The most prominent feature is the broad absorption band associated with the hydroxyl (-OH) group of the carboxylic acid, which is observed in the region of 3394 cm⁻¹. rdd.edu.iq The carbonyl (C=O) stretch of the carboxylic acid provides a strong, sharp peak around 1684 cm⁻¹. rdd.edu.iq The presence of the long tetradecyloxy chain is confirmed by multiple sharp bands between 2918 and 2852 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of aliphatic C-H bonds. rdd.edu.iq Aromatic C=C stretching vibrations are identified in the 1604-1591 cm⁻¹ range, while the C-O stretching of the ether linkage is found at approximately 1245 cm⁻¹. rdd.edu.iq

Table 1: FT-IR Spectral Data for this compound

| Frequency (cm⁻¹) | Vibration Type | Functional Group | Source(s) |

|---|---|---|---|

| 3394 | O-H Stretch | Carboxylic Acid | rdd.edu.iq |

| 2918-2852 | C-H Stretch | Aliphatic Chain | rdd.edu.iq |

| 1684 | C=O Stretch | Carboxylic Acid | rdd.edu.iq |

| 1604-1591 | C=C Stretch | Aromatic Ring | rdd.edu.iq |

Raman spectroscopy serves as a complementary technique to FT-IR, providing information on molecular vibrations. While specific Raman spectra for this compound are not extensively detailed in the available literature, studies on analogous long-chain alkoxy benzoic acids are well-documented. This technique is particularly sensitive to non-polar bonds and symmetric vibrations, making it ideal for analyzing the carbon skeleton of the aromatic ring and the aliphatic chain. Key marker bands in similar compounds often include the C-C stretching and C-H bending modes of the phenyl ring, as well as the C=O stretching of the carboxylic acid group. These characteristic bands provide valuable insights into molecular dynamics and phase transitions, such as those from a crystalline solid to a liquid crystal state.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Chemical Structure Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and number of different types of protons and carbons.

In the ¹H NMR spectrum of this compound, distinct signals correspond to each unique proton environment. The aromatic protons on the benzene (B151609) ring typically appear as two doublets in the downfield region, a result of their distinct chemical environments relative to the electron-donating ether group and the electron-withdrawing carboxylic acid group. rsc.org The methylene (B1212753) protons (-CH₂-) of the long aliphatic chain form a large, complex multiplet in the midfield region. cnrs.fr The triplet signal furthest downfield in the aliphatic region corresponds to the methylene group directly attached to the ether oxygen (-O-CH₂-), as it is deshielded by the electronegative oxygen atom. rsc.org The terminal methyl (-CH₃) group of the tetradecyl chain appears as a characteristic triplet in the most upfield region. rsc.org The acidic proton of the carboxylic acid (-COOH) typically presents as a broad singlet at a very downfield chemical shift. rsc.org

Table 2: Representative ¹H NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| ~12.0-13.0 | Singlet (broad) | -COOH |

| ~7.8-8.1 | Doublet | Aromatic H (ortho to -COOH) |

| ~6.8-7.0 | Doublet | Aromatic H (ortho to -OR) |

| ~4.0 | Triplet | -O-CH₂- |

| ~1.2-1.8 | Multiplet | -(CH₂)₁₂- |

Note: Exact chemical shifts can vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule. For this compound, the spectrum confirms its 21 carbon atoms, though some signals from the long methylene chain may overlap. rsc.org The carbon of the carboxyl group (C=O) is found at the most downfield position, typically around 168-173 ppm. docbrown.info The aromatic carbons show several distinct signals; the carbon attached to the ether oxygen and the carbon attached to the carboxyl group are the most deshielded among the ring carbons. docbrown.info The carbon of the methylene group attached to the ether oxygen (-O-CH₂-) appears around 68 ppm. rsc.orgcnrs.fr The numerous carbons of the aliphatic chain are observed as a cluster of signals in the 14-32 ppm range, with the terminal methyl carbon being the most upfield signal. cnrs.frias.ac.in

Table 3: Representative ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~168-173 | -COOH |

| ~158-164 | Aromatic C-OR |

| ~130-133 | Aromatic C-H (ortho to -COOH) |

| ~128-130 | Aromatic C-COOH |

| ~113-115 | Aromatic C-H (ortho to -OR) |

| ~68 | -O-CH₂- |

| ~22-32 | -(CH₂)₁₂- |

Note: Exact chemical shifts can vary depending on the solvent and experimental conditions.

X-ray Diffraction Studies of Molecular Architecture and Crystal Packing

Furthermore, XRD is essential for characterizing the arrangement of the long aliphatic tails, which tend to align in layers. This molecular self-assembly is a precursor to the liquid crystalline behavior exhibited by many long-chain benzoic acids. researchgate.net XRD analysis can reveal details such as unit cell dimensions and space group symmetry, providing fundamental information about the crystalline lattice and the intermolecular interactions that govern the material's properties. lookchem.com

Single Crystal X-ray Diffraction for Crystalline Phases

For alkoxybenzoic acids, the crystal structure is characterized by the formation of hydrogen-bonded dimers between the carboxylic acid groups of two molecules. These dimers then typically pack in a layered structure, with the aromatic cores and the aliphatic tails segregating into distinct regions. This layered arrangement is a precursor to the smectic mesophases often observed in these materials upon heating.

While a complete single crystal X-ray diffraction study for this compound is not readily found in the surveyed literature, studies on closely related long-chain alkoxybenzoic acids and their derivatives provide a model for its expected crystalline structure. For instance, investigations into similar mesomorphic compounds reveal that the crystal packing often consists of alternating, loosely packed aliphatic regions and more densely packed aromatic regions. researchgate.net The molecular and crystal structure of other p-n-alkoxybenzoic acids have been determined, showing that molecules are typically arranged in centrosymmetric dimers via hydrogen bonds between the carboxyl groups.

A related compound, 4-(Tetradecyloxy)phenacyl thiocyanate, has been studied by X-ray diffraction at different temperatures. researchgate.net Although this compound did not exhibit a mesophase, its crystal structure provides insight into the packing of molecules containing the tetradecyloxy tail. researchgate.net The analysis of such related structures is essential for understanding the pre-organization in the crystalline state that leads to liquid crystallinity.

Table 1: Representative Crystallographic Data for a Related Alkoxybenzoic Acid Derivative (Note: Data for this compound is not available in the cited literature. The table shows data for a related mesomorphic compound as an illustrative example.)

| Parameter | Value |

| Empirical Formula | C_15H_14O_2 |

| Formula Weight | 226.27 |

| Crystal System | Monoclinic |

| Space Group | P 1 21/c 1 |

| a (Å) | 13.7005(2) |

| b (Å) | 6.0509(1) |

| c (Å) | 15.1789(1) |

| β (°) | 103.155(1) |

| Volume (ų) | 1225.31(3) |

| Z | 4 |

| Temperature (K) | 293(2) |

| Data sourced from a study on 2-(2-phenylethyl)benzoic acid. crystallography.net |

X-ray Diffractometry for Liquid Crystalline Mesophases

X-ray diffractometry (XRD) is a powerful tool for characterizing the structure of liquid crystalline mesophases. Unlike single crystals, liquid crystals possess a lower degree of long-range positional order. XRD patterns from liquid crystals typically exhibit one or more sharp, low-angle reflections corresponding to the layer spacing (in smectic or columnar phases) and a broad, diffuse halo at wider angles corresponding to the average intermolecular distance of the molecules within the layers.

For this compound and its derivatives, XRD is instrumental in identifying the type of mesophase present. For example, in a smectic A (SmA) phase, a single sharp low-angle reflection indicates a well-defined layer structure where the molecules are, on average, oriented perpendicular to the layer planes. In a smectic C (SmC) phase, the molecules are tilted with respect to the layer normal.

Studies on materials incorporating the this compound moiety have utilized XRD to confirm their mesomorphic behavior. For example, supramolecular liquid-crystalline polyesters formed with 3-chloro-4-(tetradecyloxy)benzoic acid have been shown to exhibit liquid crystalline phases, and their behavior was established using techniques including X-ray diffractometry. researchgate.net

In a study of bent-core liquid crystals incorporating a 4-(tetradecyloxy)benzoyloxy wing, X-ray measurements were crucial for phase identification. The homologue with the tetradecyl chain was found to exhibit a switchable lamellar SmCAPA phase. mdpi.com XRD studies on other complex molecules with tetradecyloxy terminal groups have also confirmed the presence of smectic A phases. rsc.org

The layer spacing (d) obtained from the low-angle diffraction peak is a key piece of information. By comparing the layer spacing with the calculated molecular length (L), one can gain insight into the molecular arrangement within the layers. If d ≈ L, it suggests a SmA phase or a SmC phase with a very small tilt angle. If d < L, it indicates a tilted smectic phase (SmC) or an interdigitated smectic phase (SmA_d).

Table 2: Representative X-ray Diffraction Data for Liquid Crystals with Tetradecyloxy Groups

| Compound System | Mesophase Type | Low-Angle Diffraction Peak (2θ) | Layer Spacing (d) (Å) | Key Findings |

| Bent-core LC with 4-(tetradecyloxy)benzoyloxy wing mdpi.com | SmCAPA | Not specified | Not specified | X-ray measurements confirmed the lamellar nature of the phase. |

| Hexasubstituted cyclotriphosphazene (B1200923) with tetradecyl terminal group rsc.org | SmA | ~1.19° | ~74.2 | A single sharp peak confirmed the smectic A phase. |

| Supramolecular polyester (B1180765) with 3-chloro-4-(tetradecyloxy)benzoic acid researchgate.net | Liquid Crystalline | Not specified | Not specified | The formation of a liquid crystalline mesophase was established by XRD. |

The combination of these X-ray techniques provides a comprehensive picture of the structural organization of this compound, from the precise atomic arrangement in the solid state to the layered and fluid structures of its liquid crystalline phases.

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. For 4-(Tetradecyloxy)benzoic acid, DFT methods are employed to optimize its molecular geometry and to probe its electronic properties.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and its electronic transitions. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and its ability to participate in charge transfer interactions.

Table 1: Frontier Molecular Orbital Energies for a Representative Benzoic Acid Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | -6.303 |

| LUMO | -2.243 |

| Energy Gap | 4.06 |

Note: Data is for a related benzoic acid derivative and serves as an illustrative example.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. In the case of this compound, the MEP map would show regions of negative potential (typically colored in shades of red) around the electronegative oxygen atoms of the carbonyl and ether groups, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (colored in blue) would be located around the acidic hydrogen of the carboxyl group, highlighting its electrophilic nature. semanticscholar.orgmdpi.com The extended, nonpolar tetradecyloxy chain would exhibit a largely neutral potential.

Molecules with significant charge-transfer characteristics and extended π-conjugated systems often exhibit nonlinear optical (NLO) properties, making them interesting for applications in optoelectronics. The long alkyl chain and the benzoic acid moiety in this compound, while not a classic high-performance NLO structure, can have its NLO properties predicted using DFT calculations. These calculations typically involve determining the dipole moment, polarizability (α), and first-order hyperpolarizability (β). While specific calculated values for this compound are not prominent in the literature, studies on similar organic molecules with donor-acceptor functionalities suggest that the presence of the electron-donating alkoxy group and the electron-withdrawing carboxylic acid group could lead to modest NLO behavior. nih.govorientjchem.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into their aggregation, intermolecular interactions, and the dynamics of hydrogen bonding networks.

The amphiphilic nature of this compound, with its polar benzoic acid head and a long nonpolar tetradecyl tail, suggests a propensity for self-assembly and aggregation, particularly in specific solvents or at interfaces. MD simulations can be employed to model how these molecules behave in bulk solution or in confined environments. Such simulations could reveal the formation of various aggregates, such as micelles or bilayers, driven by hydrophobic interactions between the alkyl chains and hydrogen bonding between the carboxylic acid groups. While specific MD studies on the aggregation of this compound are not widely reported, the behavior of similar long-chain carboxylic acids and other amphiphiles is well-documented through MD simulations, showing their tendency to form ordered structures. nih.gov

Research Findings on the Influence of Confinement on the Liquid Collective Dynamics of this compound Currently Unavailable

A thorough search of available scientific literature and research databases did not yield specific studies on the influence of confinement on the liquid collective dynamics of the chemical compound this compound.

While extensive research exists on the behavior of similar molecules, particularly its parent compound benzoic acid, under confinement, this information cannot be directly extrapolated to this compound without specific experimental or computational data. Studies on benzoic acid have demonstrated that confinement in nano-scale geometries significantly impacts its liquid dynamics, leading to phenomena such as increased viscosity and altered molecular rotational times, which are typically investigated using molecular dynamics simulations.

Furthermore, literature confirms that this compound exhibits liquid crystalline properties. The study of liquid crystals in confined spaces is an active area of research, as the interplay between molecular ordering and spatial restriction can lead to novel physical behaviors. However, specific research findings detailing these effects for this compound are not present in the accessed resources.

Therefore, the generation of a scientifically accurate and detailed article on the "Influence of Confinement on Liquid Collective Dynamics" for this compound is not possible at this time due to the absence of direct research on the topic.

Thermal Analysis by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a crucial technique for characterizing the thermal properties of liquid crystalline materials like this compound. It provides quantitative data on phase transition temperatures and their associated enthalpy changes.

Characterization of Phase Transition Temperatures and Enthalpies

DSC analysis of this compound and its derivatives consistently reveals distinct phase transitions. For instance, a study on a related compound, 4-[4-(tetradecyloxy)benzoyloxy]benzoic acid (TBBA), which incorporates the this compound moiety, showed enantiotropic nematic (N) and smectic C (SmC) mesophases. tandfonline.com The transition temperatures and enthalpies for TBBA were determined as follows:

Table 1: Phase Transition Temperatures and Enthalpies for TBBA tandfonline.com

| Transition | Temperature (°C) | Enthalpy (kJ/mol) |

|---|---|---|

| Crystal to Smectic C | 148.2 | 34.3 |

| Smectic C to Nematic | 202.5 | 1.8 |

| Nematic to Isotropic | 211.3 | 0.5 |

This transition was determined by Polarizing Optical Microscopy (POM).

Investigation of Thermal Stability and Polymorphism

The thermal stability of materials incorporating this compound is a key area of investigation. DSC studies help in understanding how the compound behaves upon repeated heating and cooling cycles, which can reveal the presence of multiple crystalline forms (polymorphism). While specific studies focusing solely on the polymorphism of pure this compound are not detailed in the provided results, research on more complex molecules containing this unit provides insights. For instance, in the synthesis of new bent-core liquid crystals, intermediates like 4-[4-(tetradecyloxy)benzoyloxy]phenyl 3-chloro-5-hydroxybenzoate were synthesized and their melting points determined, indicating the thermal behavior of these larger structures. mdpi.com The phase transition temperatures and corresponding enthalpies are typically determined from the second heating and cooling runs in DSC to ensure the removal of thermal history and to observe the intrinsic material properties. mdpi.com

Optical Microscopy for Mesophase Texture Identification

The identification of specific liquid crystal phases relies heavily on the observation of their unique optical textures under a polarizing microscope.

Polarizing Optical Microscopy (POM) for Mesophase Textures (e.g., Nematic, Smectic)

Polarizing Optical Microscopy (POM) is an indispensable tool for identifying the mesophases of liquid crystals. Different phases, such as nematic and smectic, exhibit characteristic textures when viewed between crossed polarizers. For the related compound TBBA, POM observations confirmed the presence of a nematic phase with a characteristic texture upon cooling from the isotropic liquid state. tandfonline.com Similarly, smectic phases are identified by their own distinct textures, such as the focal-conic or fan-shaped textures of smectic A (SmA) and the Schlieren or broken focal-conic textures of smectic C (SmC). Studies on various homologous series containing benzoate (B1203000) structures have utilized POM to identify such mesomorphic properties. lookchem.comresearchgate.net

Temperature-Dependent Mesophase Sequence Observations

By using a hot stage in conjunction with a polarizing microscope, the sequence of mesophases as a function of temperature can be directly observed. For TBBA, upon cooling from the isotropic liquid, a nematic phase texture appears first, followed by the formation of a smectic C phase texture at a lower temperature. tandfonline.com This sequence of phase transitions (Isotropic -> Nematic -> Smectic C -> Crystal) is a key characteristic of the material. The ability to observe these transitions allows for a detailed understanding of the material's thermotropic behavior.

Thermodynamic and Surface Characterization by Inverse Gas Chromatography (IGC)

Inverse Gas Chromatography (IGC) is a powerful technique for determining the thermodynamic and surface properties of solid materials, including liquid crystals. In IGC, the material of interest is used as the stationary phase, and its interactions with various probe molecules (solutes) are measured.

While specific IGC data for this compound was not found in the provided search results, the methodology is well-established for analogous long-chain alkoxybenzoic acids like 4-(decyloxy)benzoic acid and 4-(undecyloxy)benzoic acid. nih.govtandfonline.com These studies demonstrate the capability of IGC to determine phase transition temperatures, which often show good agreement with DSC results. researchgate.netresearchgate.net

Furthermore, IGC allows for the calculation of important thermodynamic parameters at infinite dilution, such as:

Flory-Huggins interaction parameters: These parameters provide insight into the miscibility of the liquid crystal with different solvents. tandfonline.com

Dispersive component of the surface free energy: This value quantifies the non-polar interactions at the surface of the material. tandfonline.comgedik.edu.tr

Acid-base properties of the surface: By using specific polar probes, the acidic and basic character of the liquid crystal surface can be determined. researchgate.netgedik.edu.tr

For instance, studies on similar alkoxybenzoic acids have shown them to possess a predominantly acidic character. nih.govgedik.edu.tr This information is crucial for understanding the interfacial interactions of these materials, which is important for their application in areas such as composites and sensors.

Determination of Thermodynamic Regions and Selectivity Parameters

The thermodynamic investigation of 4-(alkoxy)benzoic acids, including the tetradecyloxy derivative, is crucial for understanding their phase transitions. These transitions are characterized by changes in enthalpy (ΔH) and entropy (ΔS). For the homologous series of 4-(alkoxy)benzoic acids, the transition from a nematic (N) to an isotropic (I) phase is a key feature.

The stability of the mesophase can be observed through the clearing points (the temperature of the N-I transition). For this compound, the phase transitions from the crystalline (Cr) to the smectic C (SmC), then to the nematic (N), and finally to the isotropic liquid (I) phase are observed at specific temperatures.

Table 1: Phase Transition Temperatures and Enthalpies for Selected 4-(Alkoxy)benzoic Acids

| Compound | Alkyl Chain Length | TCr-SmC/N (°C) | TSmC-N (°C) | TN-I (°C) | ΔHN-I (kJ/mol) |

|---|---|---|---|---|---|

| 4-(Dodecyloxy)benzoic acid | 12 | 118.0 | 137.5 | 147.5 | 0.63 |

| This compound | 14 | 118.5 | 143.0 | 147.0 | 0.67 |

Conclusion

The long tetradecyloxy chain is crucial in determining its mesomorphic behavior, promoting the formation of stable nematic and smectic phases. This makes 4-(tetradecyloxy)benzoic acid an important precursor and building block for the design and synthesis of a wide variety of novel liquid crystalline materials with tailored properties. Its utility extends to its use as a component in liquid crystal mixtures, where it can be used to optimize the performance of materials for display and other optical applications.

Future research will likely continue to explore the synthesis of new derivatives of this compound to further understand structure-property relationships and to develop materials with even more advanced functionalities. Furthermore, the potential applications of this compound in areas such as surfactants, phase change materials, and functional organic surfaces warrant further investigation, promising to expand its impact on materials science and technology.

Supramolecular Self Assembly and Hydrogen Bonding Interactions

Intermolecular Hydrogen Bonding Motifs Involving Carboxylic Acid Functionality

The carboxylic acid group is a cornerstone of the supramolecular behavior of 4-(tetradecyloxy)benzoic acid, enabling the formation of robust and predictable hydrogen-bonded structures.

A predominant interaction for this compound is the formation of hydrogen-bonded cyclic dimers. sigmaaldrich.com This occurs through the self-complementary pairing of two carboxylic acid moieties, a well-established and highly stable supramolecular synthon. This dimerization is a thermodynamically favorable process that often dictates the primary assembly of the molecules. researchgate.netresearchgate.net In the solid state and in mesophases, these dimeric units are recognized as single, larger mesogenic entities.

The self-assembly of this compound at the 1-phenyloctane-graphite interface has been studied using scanning tunneling microscopy (STM). beilstein-journals.orgbeilstein-journals.org These studies revealed the formation of different structural polymorphs depending on the concentration. beilstein-journals.orgbeilstein-journals.org The molecules form lamellar structures where the basic building block is the hydrogen-bonded dimer. The long tetradecyloxy chains align in a tail-to-tail fashion in adjacent lamellae. beilstein-journals.org

Table 1: Unit Cell Parameters for Polymorphs of this compound

| Polymorph | a (Å) | b (Å) | α (°) | Molecular Density on HOPG (D1) (nm⁻²) | Molecular Density atop n-C50 (D2) (nm⁻²) |

|---|---|---|---|---|---|

| A | 71.3 ± 1.6 | 10.3 ± 0.3 | 76 ± 2 | 1.41 ± 0.05 | 1.39 ± 0.06 |

| B | 41.5 ± 0.9 | 10.4 ± 0.3 | 87 ± 2 | 1.41 ± 0.05 | 1.39 ± 0.06 |

| C | 35.3 ± 0.8 | 10.2 ± 0.3 | 88 ± 2 | 1.41 ± 0.05 | Not Applicable |

Data sourced from studies at the 1-phenyloctane-graphite interface. beilstein-journals.orgbeilstein-journals.org

Beyond self-dimerization, the carboxylic acid group of this compound can form strong hydrogen bonds with complementary functional groups, such as pyridyl units. researchgate.netresearchgate.net This interaction is fundamental to the construction of more complex supramolecular assemblies, including liquid-crystalline polymers. The formation of these hydrogen-bonded complexes has been confirmed by techniques like Fourier transform infrared (FTIR) spectroscopy. researchgate.netresearchgate.net The competition between the acid-acid homodimerization and the acid-pyridine heterodimerization is a critical factor influencing the final structure and properties of the resulting material. researchgate.netresearchgate.net

Formation of Supramolecular Liquid-Crystalline Polymers and Complexes

The directed nature of hydrogen bonding allows for the creation of well-defined, long-range ordered structures, leading to materials with liquid-crystalline properties.

Supramolecular liquid-crystalline polymers have been successfully prepared by complexing this compound and its derivatives with polymers containing hydrogen bond acceptor sites, such as pyridyl units within polyester (B1180765) or polyurethane backbones. researchgate.netresearchgate.netresearchgate.net In these systems, the benzoic acid derivative acts as a side chain that attaches to the main polymer chain via hydrogen bonds. researchgate.netresearchgate.net The resulting complexes can exhibit mesophases, such as smectic and nematic phases, with their stability and type being influenced by the length of the alkoxy chain on the benzoic acid. researchgate.netresearchgate.netresearchgate.net For instance, complexes of 3-chloro-4-(tetradecyloxy)benzoic acid with a polyester containing pyridyl units have been shown to exhibit liquid crystalline behavior. researchgate.netresearchgate.net

The miscibility of this compound with polymers is governed by the delicate balance of intermolecular interactions. researchgate.netresearchgate.netresearchgate.net In blends with polymers containing hydrogen bond acceptors, miscibility is often limited to a certain mole ratio of the benzoic acid derivative. researchgate.netresearchgate.net Beyond this limit, phase separation occurs. researchgate.netresearchgate.net This phenomenon is attributed to the competition between the hydrogen bonding of the acid to the polymer and the thermodynamically favorable dimerization of the acid molecules. researchgate.netresearchgate.net For acids with longer alkoxy chains, such as the tetradecyloxy group, the tendency for self-dimerization and phase separation can be more pronounced compared to those with shorter chains. researchgate.netresearchgate.net Studies on blends of 4-[4-(tetradecyloxy)benzoyloxy]benzoic acid with poly(ether imide) have utilized techniques like viscometric analysis and differential scanning calorimetry (DSC) to investigate their miscibility. researchgate.net

Advanced Self-Assembly Architectures

The principles of self-assembly involving this compound and its derivatives have been extended to create more complex and functional architectures. Dendrons derived from 3,4,5-tris(tetradecyloxy)benzoic acid have been synthesized and their liquid-crystalline properties investigated. ias.ac.in The phase behavior of these dendritic molecules is influenced by the degree of branching and the interplay of hydrogen bonding and microsegregation of the molecular components. ias.ac.in Furthermore, the use of buffer layers, such as long-chain alkanes, has been explored to control the nucleation and growth of self-assembled monolayers of this compound on surfaces, offering a pathway to manipulate and study the fundamental processes of 2D crystallization. beilstein-journals.orgbeilstein-journals.org

Helical and Layered Supramolecular Structures

The self-assembly of this compound and related 4-alkoxybenzoic acids is prominently characterized by the formation of dimer-based layered structures. The carboxylic acid groups of two molecules interact via strong hydrogen bonds to form a stable dimer. This dimerization effectively creates a more elongated, rod-like (calamitic) supramolecule. rsc.org These dimers then self-organize, driven by the segregation of the aromatic cores and the aliphatic tails, leading to the formation of well-defined lamellar, or layered, structures.

This behavior is particularly evident in the liquid crystalline phases of materials containing this moiety. For instance, compounds derived from this compound are known to exhibit smectic liquid crystal phases. rsc.org X-ray diffraction (XRD) studies of such phases typically show a sharp, strong peak at a low angle, which corresponds to the regular, repeating distance of the layers (d-spacing), and a broad peak at a wider angle, associated with the disordered, liquid-like packing of the alkyl chains within the layers. rsc.org The formation of these layered mesophases is a direct consequence of the supramolecular organization initiated by hydrogen bonding and stabilized by the packing of the long alkyl chains.

At interfaces, such as the boundary between graphite (B72142) and an organic solvent, 4-alkoxybenzoic acids form highly ordered monolayers. rsc.org Scanning tunneling microscopy (STM) has revealed that the hydrogen-bonded dimers align in a lamellar fashion. rsc.org The stability of these assemblies is a testament to the cooperative nature of hydrogen bonding and the van der Waals forces between the interdigitating alkyl chains. While complex propeller-like hydrogen-bonded systems involving V-shaped acids and melamine (B1676169) have been shown to induce helical supramolecular organizations, the primary and most studied self-assembled structures for pure this compound and its close analogues are lamellar. rsc.orgresearchgate.net

Below is a table summarizing the structural features of layered assemblies involving 4-alkoxybenzoic acids.

| Structural Feature | Description | Driving Interaction |

| Dimerization | Two carboxylic acid groups form a hydrogen-bonded pair. | Hydrogen Bonding |

| Lamellar Packing | Dimers align into extended, layered sheets. | Van der Waals forces, π-π stacking |

| Liquid Crystallinity | Exhibits ordered fluid phases (e.g., smectic phases). | Thermal energy, molecular shape, intermolecular forces |

| Monolayer Formation | Forms ordered 2D structures on substrates like graphite. | Adsorbate-substrate interactions, hydrogen bonding |

Chiral Ordering and Enantiomorphic Assembly at Surfaces

Although this compound is an achiral molecule, it can form chiral supramolecular structures upon confinement to a surface. This phenomenon, known as surface-induced or supramolecular chirality, arises when the adsorbed molecules lose a plane of symmetry that they possess in a three-dimensional environment. The orientation of the molecule on the surface can lead to the formation of two-dimensional assemblies that are non-superimposable mirror images of each other, known as enantiomorphs.

For closely related molecules like 4-(decyloxy)benzoic acid on a gold (Au(111)) surface, scanning tunneling microscopy has demonstrated that the molecules arrange into highly ordered 2D assemblies. researchgate.net The chirality in these structures is induced by the specific orientation of the alkoxy chain relative to the benzene (B151609) ring on the surface. researchgate.net This directional adsorption, coupled with the intermolecular hydrogen bonding between the carboxylic acid groups, can lead to the formation of extended chiral domains.

The process involves the spontaneous resolution of the achiral molecules into separate domains of opposite handedness (homochiral domains). This type of self-assembly is a key area of interest in surface science, as it offers a pathway to creating chiral surfaces from achiral building blocks, which has potential applications in enantioselective catalysis and sensing. The formation of these enantiomorphic assemblies is governed by a delicate balance of molecule-molecule interactions (hydrogen bonds, van der Waals forces) and molecule-substrate interactions. The ability of 4-alkoxybenzoic acids to form such ordered chiral structures highlights the complexity and subtlety of supramolecular chemistry at interfaces.

The table below outlines the key concepts in the chiral assembly of alkoxybenzoic acids on surfaces.

| Concept | Description | Mechanism |

| Prochirality | An achiral molecule that can become chiral through substitution or spatial arrangement. | Loss of symmetry upon adsorption. |

| Surface-Induced Chirality | The emergence of chirality in a molecular assembly confined to a 2D surface. | Specific, oriented adsorption of prochiral molecules. |

| Enantiomorphic Domains | Distinct areas on the surface where the assemblies have opposite (left- or right-handed) chirality. | Spontaneous resolution during self-assembly. |

| Homochirality | The preference for the formation of domains consisting of a single enantiomer. | Cooperative intermolecular interactions. |

Functional Materials Development and Advanced Applications

Liquid Crystalline Materials for Display Technologies

4-(Tetradecyloxy)benzoic acid is a well-established mesogen, a compound that exhibits liquid crystal phases. google.com Its elongated molecular shape, a consequence of the para-substituted benzene (B151609) ring and the long alkoxy chain, is conducive to the formation of these intermediate states of matter that possess properties of both liquids and solids. cymitquimica.comrsc.org The ability of these molecules to self-assemble into ordered yet fluid structures is fundamental to their application in display technologies. nih.gov

The compound and its derivatives are known to form various liquid crystalline phases, including nematic and smectic phases, over a wide range of temperatures. nih.govlookchem.com The specific phase behavior can be influenced by the molecular structure, such as the length of the alkyl chain. rsc.orglookchem.com For instance, research has shown that in certain homologous series, shorter chain alkoxybenzoic acids may exhibit smectic C phases, while those with longer chains, such as the tetradecyloxy group, can stabilize nematic phases. lookchem.com

A key feature of this compound in forming liquid crystalline materials is its ability to participate in hydrogen bonding. google.com The carboxylic acid group can form strong hydrogen bonds, leading to the creation of dimers which behave as a single, larger mesogenic unit. google.com This dimerization enhances the stability of the liquid crystal phase. google.com Furthermore, it can be used to create supramolecular liquid crystals by forming hydrogen-bonded complexes with other molecules, such as those containing pyridine (B92270) rings. google.comresearchgate.net This approach allows for the fine-tuning of liquid crystal properties and has been explored in the development of ferroelectric liquid crystals (FLCs), which are of interest for fast-switching display devices. researchgate.netresearchgate.net

The miscibility of liquid crystal systems containing derivatives of this compound with polymers is also a subject of study, which is crucial for the development of polymer-dispersed liquid crystal (PDLC) displays. researchgate.netresearchgate.net

Table 1: Observed Liquid Crystalline Phases in Systems Containing this compound Derivatives

| Compound/System | Mesophase(s) Observed | Reference(s) |

|---|---|---|

| Hexasubstituted cyclotriphosphazene (B1200923) with this compound side chains | Smectic A | lookchem.com |

| Supramolecular complexes with polyester (B1180765) containing pyridyl units | Smectic and Nematic | researchgate.net |

| Homologous series of p-n-alkoxy benzoic acids | Nematic, Smectic C, Smectic G | researchgate.net |

Potential in Optoelectronic Applications

The applications of this compound extend into the realm of optoelectronics, primarily due to the properties of the advanced materials synthesized from it. While the compound itself is not the active component, it serves as a crucial building block for creating molecules with specific optical functionalities.

Research has pointed towards the use of its derivatives in the field of nonlinear optics (NLO). rsc.orgmolaid.com NLO materials are essential for technologies like optical data storage and frequency conversion, where the material's refractive index or absorption changes with the intensity of incident light. researchgate.net Bent-core molecules, for which this compound derivatives can serve as the "wing" components, are a class of liquid crystals that have shown significant promise for NLO applications.

Furthermore, the integration of moieties derived from this compound into larger molecular architectures, such as phthalimides or carbazole (B46965) dendrons, is being explored for their use in organic electronics. mdpi.comdntb.gov.ua Phthalimide derivatives, for instance, are considered favorable as electron-withdrawing materials for applications in Organic Light-Emitting Diodes (OLEDs). mdpi.com The tailored synthesis of such complex molecules allows for the control of electronic and optical properties, paving the way for their use in next-generation displays and lighting.

Integration in Fire Retardant Materials and Composites

A significant application of this compound is as an intermediate in the synthesis of novel fire-retardant materials. rsc.orgrsc.org Its structure is incorporated into larger, phosphorus-containing molecules, particularly hexasubstituted cyclotriphosphazenes, to enhance the fire resistance of polymer composites. rsc.orgnih.govresearchgate.net

The mechanism of fire retardancy in these materials often involves both condensed-phase and gas-phase actions. rsc.orgresearchgate.net During combustion, the phosphazene-based compounds can promote the formation of a stable char layer on the surface of the material. rsc.orgnih.gov This char layer acts as a physical barrier, insulating the underlying polymer from heat and oxygen, thereby slowing down or preventing further burning. nih.govresearchgate.net The presence of nitrogen in the structure can also contribute to the release of non-flammable gases, which dilute the flammable volatiles in the gas phase. researchgate.net

Research has demonstrated the effectiveness of these additives in various polymer matrices, such as polyester resins and epoxy resins. rsc.orgresearchgate.netmdpi.com The fire-retardant properties are typically evaluated using the Limiting Oxygen Index (LOI), which measures the minimum oxygen concentration required to support the flaming combustion of a material. rsc.orgnih.gov Materials with an LOI value above 26% are generally considered fire-retardant. rsc.org Studies show that incorporating just 1 wt% of cyclotriphosphazene compounds derived from this compound can significantly increase the LOI value of polyester resin. rsc.orgnih.gov

Table 2: Limiting Oxygen Index (LOI) of Polyester Resin Composites

| Additive (1 wt%) | Base Polymer | LOI of Pure Polymer (%) | LOI of Composite (%) | Reference(s) |

|---|---|---|---|---|

| Hexachlorocyclotriphosphazene (HCCP) | Polyester Resin | 22.53 | 24.71 | rsc.orgnih.gov |

| Hexasubstituted Cyclotriphosphazene with Tetradecyl Chain (Compound 5e) | Polyester Resin | 22.53 | >27 | lookchem.com |

| Hexasubstituted Cyclotriphosphazene with Nitro Terminal Group (Compound 5i) | Polyester Resin | 22.53 | 28.53 | rsc.orgrsc.org |

In Vitro Biological System Interactions and Mechanistic Studies

Interactions with Biomimetic Membranes and Liposomal Systems

The structure of 4-(Tetradecyloxy)benzoic acid, featuring a long lipophilic tetradecyl chain and a hydrophilic benzoic acid head, dictates its behavior in aqueous and lipid environments, making it a molecule of interest for studies involving biomimetic membranes and liposomal delivery systems.

The permeability of a molecule across a biological membrane is intrinsically linked to its lipophilicity. The long tetradecyl alkyl chain of this compound confers significant lipophilic character to the molecule, suggesting a high affinity for the lipid core of cell membranes. This is supported by its calculated XLogP3 value of 8.2, which indicates a strong preference for lipid environments over aqueous ones. nih.gov The lipophilicity is a critical factor that would facilitate its passive diffusion across lipid bilayers, a primary mechanism for the transport of many drug-like molecules. chemrxiv.org

Studies on related amphiphilic benzoic acid derivatives have demonstrated their ability to self-assemble into vesicles and liposomes. nih.govrsc.orgrsc.org For instance, neoglycolipids with dual alkyl chains and a benzoic acid-based scaffold form stable liposomal structures. nih.govrsc.orgrsc.org The formation of such structures is driven by the hydrophobic interactions of the alkyl chains, which cluster together to minimize contact with water, a principle that also governs the partitioning of this compound into a lipid membrane. researchgate.net The stability and size of these liposomes can be influenced by the length of the alkyl chains, suggesting that the tetradecyl chain of the title compound plays a crucial role in its interaction with and potential perturbation of lipid bilayers. nih.govrsc.orgrsc.org While direct quantitative studies on the membrane permeability of this compound are not extensively detailed in the reviewed literature, its structural features strongly suggest that it would readily partition into and permeate through biomimetic membranes.

Non-covalent interactions are fundamental to the structure and function of biomacromolecules and their recognition of other molecules. rsc.org The chemical structure of this compound allows for several types of non-covalent interactions, primarily hydrogen bonding and hydrophobic interactions.

The carboxylic acid group is a potent hydrogen bond donor and acceptor. This capability has been demonstrated in studies where 4-(alkoxy)benzoic acids, including this compound, form hydrogen-bonded liquid-crystalline complexes with polymers containing pyridyl moieties, such as polyesters. researchgate.netresearchgate.net In these systems, the carboxylic acid of the benzoic acid derivative forms a hydrogen bond with the nitrogen atom of the pyridine (B92270) unit on the polymer. researchgate.net This serves as a direct model for how this compound could interact with amino acid side chains in proteins, such as histidine (which contains a similar nitrogen-containing ring), asparagine, or glutamine, which can act as hydrogen bond acceptors.

Furthermore, the long tetradecyl chain can participate in significant hydrophobic interactions with nonpolar regions of proteins. These interactions are a primary driving force for the binding of lipophilic molecules into the hydrophobic pockets of proteins. researchgate.net The combination of specific hydrogen bonding via the benzoic acid head and strong, less specific hydrophobic interactions from the alkyl tail allows for a multifaceted binding profile to biomacromolecules. An example of a similar interaction involves 4-[4-(tetradecyloxy)benzoyloxy]benzoic acid, which shows miscibility with poly(ether imide), indicating significant non-covalent interactions between the molecules. researchgate.net

Enzyme Inhibition Mechanisms

This compound and its close derivatives have been identified as inhibitors of specific enzymes and cellular signaling pathways, demonstrating their potential to modulate biological activity.

Research has shown that this compound is a potent inhibitor of a bacterial two-component system (TCS). soton.ac.uk Two-component systems are crucial signaling pathways in bacteria that allow them to respond to environmental stimuli. Inhibition of these pathways can disrupt essential bacterial functions.

More detailed mechanistic insights can be drawn from studies on closely related derivatives. For example, 2-(((2-(tetradecyloxy)phenyl)amino)carbonyl)benzoic acid, a derivative of the title compound, acts as a competitive inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme that negatively regulates insulin (B600854) signaling. nih.gov Docking simulations and kinetic studies revealed that this inhibitor binds to the catalytic P-loop of PTP1B, forming hydrogen bonds within the active site. nih.gov This competitive inhibition mechanism, where the inhibitor directly competes with the substrate for binding to the enzyme's active site, is a common mode of action for therapeutic agents. nih.gov

Similarly, studies on other benzoic acid derivatives, such as those from Piper cumanense, have shown various inhibition mechanisms against digestive enzymes like pancreatic lipase (B570770) and α-glucosidase. mdpi.com These studies found that the nature of the inhibition (competitive, non-competitive, or mixed) was dependent on the specific substitutions on the benzoic acid core. mdpi.com For instance, some derivatives were found to be uncompetitive inhibitors of pancreatic lipase, while others were competitive. mdpi.com This highlights that while the benzoic acid scaffold is key, the specific substitutions, such as the tetradecyloxy group, finely tune the inhibitory activity and mechanism against different enzyme targets.

The table below summarizes the inhibitory action of a key derivative of this compound.

| Inhibitor | Target Enzyme | Inhibition Mechanism | Key Interactions |

| 2-(((2-(tetradecyloxy)phenyl)amino)carbonyl)benzoic acid | Protein Tyrosine Phosphatase 1B (PTP1B) | Competitive | Binding to the catalytic P-loop via hydrogen bonds |

Emerging Research Directions and Future Outlook

Exploration of Novel Supramolecular Architectures with Tunable Properties

A significant area of emerging research is the use of 4-(Tetradecyloxy)benzoic acid as a building block for complex supramolecular structures. The molecule's design, featuring a carboxylic acid group capable of forming predictable hydrogen bonds and a long alkyl chain influencing packing, makes it an ideal candidate for self-assembly.

Researchers are investigating how 4-alkoxy benzoic acids, including the tetradecyloxy variant, spontaneously form lamellar structures at interfaces. rsc.org The primary mechanism involves the dimerization of the carboxylic acid groups, creating a larger, calamitic (rod-like) supramolecule. rsc.org These dimers then self-organize, guided by the interactions of their alkyl chains. rsc.org This process is a prime example of using supramolecular synthons—specific and reliable intermolecular interactions—to engineer molecular assemblies. rsc.orgnih.gov

Recent studies have demonstrated the formation of highly crystalline, two-dimensional (2D) molecular assemblies on surfaces like gold. researchgate.net Research on the closely related 4-(decyloxy)benzoic acid has shown that it can form a "nearly-freestanding" overlayer, where molecule-substrate interactions are weak, and the structure is primarily dictated by molecule-molecule interactions. researchgate.net A key finding is that the structural properties of these assemblies are tunable. By altering the length of the alkoxy chain—for instance, from decyloxy to tetradecyloxy—it is possible to modify the molecular density of the assembly in a controlled manner while preserving the fundamental molecular pattern. researchgate.net This tunability is crucial for engineering molecular arrays with specific functionalities for potential use in molecule-based electronics. researchgate.net

| Supramolecular Assembly Type | Intermolecular Interaction | Key Tunable Property |

| Dimer-based Lamellae | Hydrogen bonding between carboxylic acid groups. | Packing and ordering based on alkyl chain length. rsc.org |

| 2D Crystalline Arrays | Hydrogen bonding and predictable packing of non-polar chains. | Molecular density can be controlled by varying the alkoxy chain length. researchgate.net |

| Dendron Self-Assembly | Hydrogen bonding and microsegregation of molecular components. | Formation and type of liquid-crystalline phases. ias.ac.in |

Interactive Data Table 1: Supramolecular assemblies based on alkoxybenzoic acids.

Integration into Advanced Composite Materials

The unique properties of this compound derivatives are being leveraged in the development of advanced composite materials. These materials combine two or more distinct components to achieve performance characteristics superior to those of the individual constituents. mdpi.com The integration of liquid crystals derived from this compound into polymer matrices is a promising research avenue.

One study specifically investigated the miscibility of a liquid crystal, 4-[4-(tetradecyloxy)benzoyloxy] benzoic acid, with a high-performance polymer, poly(ether imide). yildiz.edu.tr This research falls into the category of matrix composite materials, where one material acts as a continuous matrix while the other is the reinforcing or functional filler. mdpi.com Understanding the miscibility and thermodynamic interactions between the liquid crystal and the polymer is a critical first step for creating polymer-dispersed liquid crystal (PDLC) composites. Such composites could have applications in smart windows, sensors, and displays, where the electro-optical properties of the liquid crystal are combined with the mechanical robustness of the polymer.

| Composite Component | Chemical Name/Type | Role in Composite |

| Functional Filler | 4-[4-(tetradecyloxy)benzoyloxy] benzoic acid | Liquid crystal providing electro-optical or sensory properties. yildiz.edu.tr |

| Matrix | Poly(ether imide) | Structural polymer providing robustness and film-forming capability. yildiz.edu.tr |

Interactive Data Table 2: Components of a composite material incorporating a this compound derivative.

Advanced Computational Modeling for Predictive Design

To accelerate the discovery and optimization of new materials based on this compound, researchers are increasingly turning to advanced computational modeling. Techniques like Density Functional Theory (DFT) allow for the prediction of molecular properties and behaviors before undertaking complex and time-consuming synthesis. mdpi.comresearchgate.net

Studies on complex molecules incorporating the 4-(tetradecyloxy)benzoate group, such as certain three-ring ester/azomethine compounds, have utilized DFT to analyze the stability of different molecular conformations and predict their thermal properties. mdpi.com For related alkoxybenzoic acids, computational methods are employed to calculate electronic structures and dipole moments in both ground and excited states. researchgate.net This information is vital for understanding and predicting the solvatochromic properties (color change in different solvents) and electronic transitions of these molecules, which is essential for designing materials for optical applications. researchgate.net This predictive capability allows for a more rational, design-oriented approach to developing new functional materials, saving resources and providing deep insights into structure-property relationships.

| Computational Method | Predicted Property | Relevance to Material Design |

| Density Functional Theory (DFT) | Molecular geometry, conformational stability, thermal properties. mdpi.com | Designing molecules with desired shapes and stability for self-assembly. |

| Solvatochromic Models | Electronic transitions, ground and excited state dipole moments. researchgate.net | Predicting optical and electronic behavior for sensor and display applications. |

Interactive Data Table 3: Application of computational modeling in the study of this compound and its derivatives.

Expanding Bio-Interface Research Beyond Traditional Applications

Emerging research is exploring the interactions of this compound at the bio-interface, moving beyond its use in conventional materials. The molecule's structure, with a hydrophilic benzoic acid head and a long, hydrophobic 14-carbon tail, gives it an amphiphilic character similar to lipids found in cell membranes. ontosight.ai This has prompted investigations into its potential biological activities and its ability to interact with and influence cellular processes. ontosight.ai

Initial research has suggested that derivatives of this compound may possess antimicrobial, anti-inflammatory, and antioxidant properties. ontosight.ai These potential activities make the compound a candidate for further study in the development of novel pharmaceuticals or as a functional component in advanced medical technologies. ontosight.ai For instance, its ability to interact with biological membranes could be harnessed for drug delivery systems or as a surface coating for medical implants to prevent microbial growth. This line of inquiry represents a shift from viewing the molecule purely as a structural component to exploring its potential as a bioactive agent.

| Potential Biological Activity | Structural Basis | Potential Application Area |

| Antimicrobial | Amphiphilic nature allowing for membrane interaction. ontosight.ai | Coatings for medical devices, therapeutic agents. ontosight.ai |

| Anti-inflammatory | Specific molecular interactions with biological pathways. ontosight.ai | Development of new anti-inflammatory drugs. ontosight.ai |

| Antioxidant | Ability to neutralize reactive oxygen species. ontosight.ai | Pharmaceuticals, functional biomaterials. ontosight.ai |

Interactive Data Table 4: Potential bio-interface applications of this compound.

Q & A

Q. Table 1: Common Reagents and Conditions

| Reagent | Role | Conditions | Yield Range |

|---|---|---|---|

| Tetradecanol | Alkylating agent | 100°C, DMF, 12 hrs | 60–75% |

| DCC | Coupling agent | RT, anhydrous conditions | 70–85% |

| KMnO₄ (oxidation) | Oxidizing agent | Acidic pH, reflux | 50–65% |

Basic: How can researchers characterize this compound, and what analytical techniques are critical?

Methodological Answer:

Essential techniques include:

- FTIR: Confirm ester (C=O at ~1700 cm⁻¹) and alkyl chain (C-H stretches at 2800–3000 cm⁻¹) .

- NMR: ¹H NMR shows aromatic protons (δ 6.8–8.0 ppm) and alkyl chain signals (δ 1.2–1.6 ppm). ¹³C NMR verifies the ester linkage (δ ~165 ppm) .

- HPLC: Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .

- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (expected [M+H]⁺ = 349.24) .

Advanced: How can computational methods (e.g., DFT) predict hydrogen-bonding interactions in this compound derivatives?

Methodological Answer:

Density Functional Theory (DFT) at the B97D/6-311++G level is used to model hydrogen-bonded complexes (e.g., dimerization or interactions with solvents). Key steps:

Geometry Optimization: Minimize energy states for monomeric and dimeric forms .

Frequency Calculations: Identify vibrational modes (e.g., O-H stretching at ~2500 cm⁻¹) to validate experimental IR data .

Binding Energy Analysis: Calculate stabilization energies (ΔG) to assess interaction strength. For example, dimer complexes show ΔG ≈ −15 kcal/mol .

Q. Table 2: DFT Parameters for Hydrogen-Bonded Complexes

| Complex Type | Bond Length (Å) | ΔG (kcal/mol) |

|---|---|---|

| Monomer | N/A | 0 |

| Dimer (A•••A) | 1.75 | −14.8 |

| Solvent complex (A•••H₂O) | 1.82 | −10.2 |

Advanced: How should researchers address contradictions in solubility and toxicity data for this compound?

Methodological Answer:

When experimental data is missing (e.g., water solubility in ), use:

- Grouping/Read-Across: Compare with structurally similar compounds (e.g., 4-octanoyloxybenzoic acid ) sharing:

- In Silico Predictors: Tools like EPI Suite estimate logP (predicted ~5.2) and LC50 for aquatic toxicity .

- Experimental Validation: Design tiered testing:

Basic: What are the stability considerations for handling this compound in experimental settings?

Methodological Answer:

- Storage: Keep under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .

- Incompatibilities: Avoid strong oxidizers (e.g., HNO₃) to prevent decomposition into CO₂ and phenolic byproducts .

- Light Sensitivity: Use amber glassware; UV exposure may cleave the alkyl chain .

Advanced: How can researchers design experiments to study the mesomorphic behavior of this compound in liquid crystalline phases?

Methodological Answer:

- DSC Analysis: Identify phase transitions (e.g., melting point ~120°C, clearing point ~180°C) .

- Polarized Optical Microscopy (POM): Observe textures (e.g., focal conic for smectic phases) .

- X-ray Diffraction: Measure layer spacing (d ≈ 30 Å for smectic A phase) .

Experimental Workflow:

Prepare homogenous mixtures with chiral dopants.

Anneal samples at 10°C/min to equilibrium.

Correlate structural data (XRD) with thermal behavior (DSC).

Basic: What are the recommended protocols for derivatizing this compound for targeted applications?

Methodological Answer:

Common derivatization strategies:

- Amide Formation: React with amines (e.g., ethylenediamine) using EDC/HOBt, yielding bioactive conjugates .

- Ester Hydrolysis: Use NaOH/EtOH to regenerate 4-hydroxybenzoic acid for polymerization studies .

- Metal Coordination: Chelate with transition metals (e.g., Cu²⁺) for catalytic or material science applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.